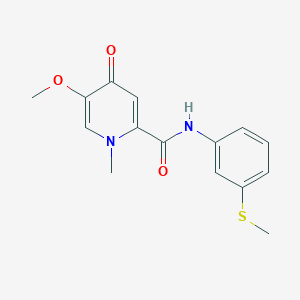

5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

5-methoxy-1-methyl-N-(3-methylsulfanylphenyl)-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-17-9-14(20-2)13(18)8-12(17)15(19)16-10-5-4-6-11(7-10)21-3/h4-9H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZWBOMJMKNCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=CC=C2)SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

- Antimicrobial Activity : Dihydropyridine derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that modifications in the dihydropyridine structure can enhance antibacterial efficacy against resistant strains .

- Antitumor Effects : Research has indicated that dihydropyridine derivatives possess antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The incorporation of various substituents on the dihydropyridine core can lead to enhanced cytotoxicity against cancer cell lines .

- Cardiovascular Applications : Dihydropyridines are well-known calcium channel blockers used in treating hypertension and angina. The compound under discussion may exhibit similar properties, potentially leading to its application in cardiovascular therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Below is a simplified overview of the synthesis pathway:

- Starting Materials : The synthesis begins with commercially available starting materials such as methylthio-substituted phenyl derivatives and appropriate carboxylic acids.

- Reaction Conditions : The reactions are generally conducted under controlled temperature and pressure conditions, often utilizing catalysts to facilitate the formation of the dihydropyridine ring.

- Purification : Post-synthesis, the crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Case Studies

Several studies have explored the applications of compounds related to this compound:

Case Study 1: Antibacterial Activity

A study evaluated a series of dihydropyridines for their antibacterial efficacy against various pathogens. Compounds similar to 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine demonstrated significant zones of inhibition against E. coli and S. aureus, indicating potential as new antimicrobial agents .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 30 ± 0.5 | 250 |

| Compound B | 26 ± 0.5 | 62.5 |

Case Study 2: Antitumor Activity

In another investigation, dihydropyridine derivatives were tested for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). Results indicated that specific modifications led to increased apoptosis in treated cells compared to controls .

| Compound | IC50 (µM) |

|---|---|

| Compound A | 15 |

| Compound B | 10 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table summarizes structural variations among the target compound and analogs from and :

Implications of Structural Variations

Position 1 :

Position 4 :

- The 4-oxo group in the target compound enables hydrogen bonding, unlike 4-thienyl () or 4-furyl (), which rely on π-π interactions .

Position 5 :

- Methoxy (electron-donating) vs. cyano (electron-withdrawing) in analogs alters ring electron density, affecting interactions with charged residues in biological targets .

Carboxamide Substituent :

- 3-(Methylthio)phenyl in the target increases lipophilicity (logP) compared to 2-methoxyphenyl in analogs, influencing membrane permeability and absorption .

Position 6 :

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

Metabolic Stability

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-1-methyl-N-(3-(methylthio)phenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide, and what analytical methods validate its purity?

- Methodological Answer : The synthesis typically involves a multi-step reaction starting with substituted pyridine precursors. For example, a Hantzsch dihydropyridine synthesis approach may be adapted, using β-keto esters and ammonium acetate under reflux conditions . Post-synthesis, purity validation requires HPLC (high-performance liquid chromatography) with UV detection (λ = 254 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. X-ray crystallography can resolve ambiguities in stereochemistry .

Q. How can researchers characterize the electronic and steric effects of substituents (e.g., 3-(methylthio)phenyl) on the dihydropyridine core?

- Methodological Answer : Computational tools like DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G*) model electron distribution and substituent effects. Experimentally, UV-Vis spectroscopy tracks shifts in λmax to infer conjugation changes, while Hammett constants quantify steric/electronic contributions .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Calcium channel modulation assays (e.g., patch-clamp electrophysiology on HEK293 cells expressing L-type Ca<sup>2+</sup> channels) are relevant due to structural similarity to known dihydropyridine modulators . Additionally, enzyme inhibition assays (e.g., COX-2 or kinase targets) can be conducted using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent systems). Systematic replication under standardized protocols (e.g., ATP-level normalization in cell-based assays) is critical. Meta-analysis of dose-response curves and statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) identify outliers .

Q. What strategies optimize the compound’s bioavailability while retaining target affinity?

- Methodological Answer :

- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve solubility without disrupting the dihydropyridine core.

- Formulation : Nanoencapsulation (e.g., liposomes or PLGA nanoparticles) enhances permeability across biological barriers.

- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. How can computational modeling predict off-target interactions for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) screens against databases like ChEMBL or PubChem to identify potential off-targets. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess binding stability over 100+ ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying redox-related degradation of this compound?

- Answer : Include antioxidants (e.g., ascorbic acid) in stability studies to isolate oxidation pathways. Monitor degradation via LC-MS in accelerated conditions (40°C, 75% RH). Control for light exposure by using amber vials and darkroom handling .

Q. How can researchers address low reproducibility in crystallographic data for dihydropyridine derivatives?

- Answer : Ensure crystal growth under inert atmospheres (N2 glovebox) to prevent oxidation. Use synchrotron radiation for high-resolution data collection (<1.0 Å). Validate unit cell parameters against Cambridge Structural Database entries .

Critical Research Gaps

- Mechanistic Studies : Limited data on metabolite identification (e.g., cytochrome P450 interactions).

- In Vivo Efficacy : No published studies on toxicity profiles in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.